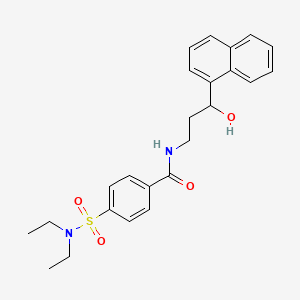
4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 356.47 g/mol
The compound features a naphthalene ring, a sulfonamide group, and a hydroxyl propyl chain, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell survival and apoptosis pathways. Notably, it has been investigated for its role as an inhibitor of the anti-apoptotic protein Mcl-1, which is implicated in various cancers.
Inhibition of Mcl-1
Research indicates that the compound binds to the hydrophobic pockets of Mcl-1, disrupting its function and promoting apoptosis in cancer cells. This mechanism is critical for developing targeted therapies against malignancies that exhibit overexpression of Mcl-1.
Biological Activity Data
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. The results indicated a promising therapeutic potential in targeting Mcl-1 dependent cancers.
-
In Vivo Models :
- In vivo experiments using xenograft models showed that administration of the compound resulted in tumor regression, correlating with decreased Mcl-1 expression levels. This suggests that the compound not only inhibits Mcl-1 but also impacts tumor growth dynamics.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-3-26(4-2)31(29,30)20-14-12-19(13-15-20)24(28)25-17-16-23(27)22-11-7-9-18-8-5-6-10-21(18)22/h5-15,23,27H,3-4,16-17H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWSCRKAAMBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














